molecular formula C11H10N2OS B311434 N-pyridin-2-yl-2-thiophen-2-ylacetamide

N-pyridin-2-yl-2-thiophen-2-ylacetamide

Cat. No.: B311434
M. Wt: 218.28 g/mol
InChI Key: WELHRMTUCZNIGI-UHFFFAOYSA-N
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Description

N-Pyridin-2-yl-2-thiophen-2-ylacetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl group attached to the nitrogen atom of the acetamide core and a thiophen-2-yl substituent at the α-carbon. This dual heteroaromatic system (pyridine and thiophene) imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-pyridin-2-yl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C11H10N2OS/c14-11(8-9-4-3-7-15-9)13-10-5-1-2-6-12-10/h1-7H,8H2,(H,12,13,14)

InChI Key

WELHRMTUCZNIGI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing attributes:

Compound Name Molecular Formula Molecular Weight Key Structural Features References
N-Pyridin-2-yl-2-thiophen-2-ylacetamide C₁₁H₁₀N₂OS 218.27 g/mol Pyridin-2-yl (N-substituent), thiophen-2-yl (α-carbon)
N-(Thiophen-2-ylmethyl)acetamide C₇H₉NOS 155.22 g/mol Thiophen-2-ylmethyl group (N-substituent)
N-(Pyridin-2-yl)pyridine-2-carbothioamide C₁₁H₉N₃S 215.27 g/mol Pyridin-2-yl (N-substituent), thiocarbamide core
N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide C₂₁H₂₁ClN₄OS 412.9 g/mol Piperidinyl-pyridazine core, chlorophenyl, thiophen-2-ylacetamide

Key Observations :

  • N-(Thiophen-2-ylmethyl)acetamide simplifies the structure by replacing the pyridin-2-yl group with a thiophen-2-ylmethyl substituent.
  • N-(Pyridin-2-yl)pyridine-2-carbothioamide replaces the thiophen-2-yl group with a second pyridin-2-yl moiety and introduces a thiocarbamide (C=S) group. This modification likely increases rigidity and hydrogen-bonding capacity, relevant for crystal engineering or enzyme inhibition .
  • The piperidinyl-pyridazine derivative in demonstrates how bulky substituents (e.g., chlorophenyl, piperidine) can drastically increase molecular weight and steric hindrance, impacting bioavailability and metabolic stability .

Physicochemical and Functional Comparisons

Property This compound N-(Thiophen-2-ylmethyl)acetamide Piperidinyl-Pyridazine Derivative
Polarity Moderate (dual aromatic systems) Low (single thiophene) High (chlorophenyl, piperidine)
Solubility Likely polar aprotic solvents Ethanol, DMSO Limited (high MW, bulky groups)
Bioactivity Potential Moderate (heteroaromatic pharmacophore) Low (simple structure) High (diverse substituents)

Notes:

  • The pyridine-thiophene combination in This compound may enhance binding to biological targets (e.g., kinases or GPCRs) due to π-π stacking and hydrogen-bonding capabilities .
  • The piperidinyl-pyridazine derivative’s chlorophenyl group could improve lipophilicity and membrane permeability, though its high molecular weight may limit oral bioavailability .

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

The carboxylic acid group of 2-(thiophen-2-yl)acetic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key parameters include:

  • Solvent : Thionyl chloride often serves as both reagent and solvent, though dichloromethane (DCM) or tetrahydrofuran (THF) may be used.

  • Temperature : Reactions proceed at reflux (40–70°C) for 2–4 hours, achieving near-quantitative conversion.

  • Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Alternative methods, such as the direct acylation of thiophene with phosgene (COCl₂) in the presence of AlCl₃, have been reported but are less common due to safety concerns.

Amidation with 2-Aminopyridine

The acyl chloride intermediate is reacted with 2-aminopyridine in the presence of a base to scavenge HCl. Triethylamine (Et₃N) or pyridine is typically used.

Procedure :

  • Dissolve 2-aminopyridine (10 mmol) in THF (15 mL).

  • Add Et₃N (1.1 equiv) dropwise under nitrogen.

  • Slowly add 2-(thiophen-2-yl)acetyl chloride (1.1 equiv) in THF (10 mL) at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Filter precipitated Et₃N·HCl, concentrate the filtrate, and recrystallize from acetonitrile.

Yield : 65–78%.

Alternative Activation Methods for Carboxylic Acid

Carbodiimide-Mediated Coupling

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable direct amidation without isolating the acyl chloride.

Conditions :

  • Solvent : DCM or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature.

  • Yield : 60–70%, marginally lower than the acyl chloride route.

Mixed Anhydride Method

Reaction with ethyl chloroformate forms a mixed anhydride intermediate, which reacts with 2-aminopyridine. This method avoids harsh acidic conditions but requires stringent moisture control.

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts yield and purity:

BaseYield (%)Purity (%)Diacylation Byproduct
Et₃N7895<1
Pyridine62880
NaHCO₃45753

Triethylamine affords higher yields due to efficient HCl scavenging, though pyridine minimizes diacylation.

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of 2-aminopyridine, while chlorinated solvents (DCM) improve acyl chloride stability.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acyl Chloride + Et₃N7895HighModerate
EDCl/HOBt7090ModerateLow
Mixed Anhydride6585LowHigh

The acyl chloride method remains optimal for large-scale synthesis despite requiring stringent anhydrous conditions.

Challenges and Side Reactions

Diacylation

Over-acylation of 2-aminopyridine can occur with excess acyl chloride or prolonged reaction times, forming N,N-diacetyl derivatives. This is mitigated by using 1.1 equivalents of acyl chloride and monitoring reaction progress via TLC.

Hydrolysis of Acyl Chloride

Residual moisture hydrolyzes the acyl chloride to the carboxylic acid, reducing yields. Molecular sieves or anhydrous MgSO₄ are added to the reaction mixture.

Thiophene Ring Oxidation

Thiophene derivatives are prone to oxidation under acidic conditions. Reactions are conducted under nitrogen to prevent sulfoxide formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-pyridin-2-yl-2-thiophen-2-ylacetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves substitution and condensation reactions. For example, thiophene and pyridine derivatives are coupled via acylation or nucleophilic substitution. Key steps include:

  • Substitution : Reacting halogenated intermediates (e.g., 2-chloropyridine) with thiophene-based nucleophiles under alkaline conditions .
  • Condensation : Using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to form the acetamide bond .
  • Optimization : Adjust solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. Pyridine protons resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine NMR, IR, and MS data to identify inconsistencies (e.g., unexpected peaks due to impurities or tautomerism). For example, a thiophene proton signal splitting may indicate rotational isomerism .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .
  • Derivatization : Synthesize analogues (e.g., methylated or halogenated derivatives) to isolate specific spectral features .

Q. What strategies are effective for optimizing yield in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Stepwise Optimization :
  • Step 1 : Screen catalysts (e.g., Pd for cross-coupling) and bases (K₂CO₃ vs. Et₃N) in initial substitutions .
  • Step 2 : Use protecting groups (e.g., Boc for amines) to prevent side reactions during condensation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiophene coupling, while ethanol minimizes byproducts in amidation .
  • Workup Efficiency : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How can structure-activity relationships (SAR) be evaluated for bioactivity in this compound derivatives?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogues with modified pyridine (e.g., 3-fluoro substitution) or thiophene (e.g., methyl groups) to assess impact on bioactivity .
  • In Silico Screening : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays. For example, compare anti-inflammatory activity via COX-2 inhibition assays .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate Models : Check force field parameters in docking simulations or adjust solvation effects in DFT calculations .
  • Experimental Replication : Repeat assays under varied conditions (pH, temperature) to rule out false negatives/positives .
  • Meta-Analysis : Compare results with structurally similar compounds in databases like PubChem to identify trends .

Q. What experimental controls are essential for ensuring reproducibility in synthetic protocols?

  • Methodological Answer :

  • Negative Controls : Omit key reagents (e.g., condensing agents) to confirm reaction specificity .
  • Internal Standards : Add known quantities of a reference compound (e.g., biphenyl) during HPLC analysis to calibrate retention times .
  • Blind Testing : Have independent researchers replicate synthesis using the same protocol to validate reproducibility .

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